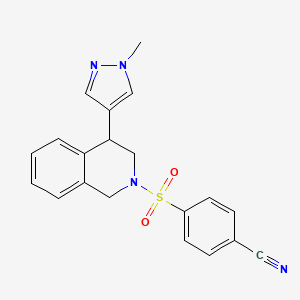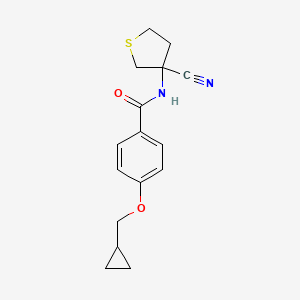
3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran core, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran ring, along with the attached functional groups. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically used for structural analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the acetamido group might undergo hydrolysis, the benzofuran moiety might participate in electrophilic aromatic substitution reactions, and the methoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Advanced Oxidation Processes in Water Treatment
A study by Qutob et al. (2022) reviews the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the pathways, by-products, biotoxicity, and theoretical calculations to predict reactive sites in molecules. Although this study focuses on acetaminophen, the methodologies and analytical techniques applied could be relevant for studying the degradation or reactivity of complex compounds like 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide in environmental or biological matrices. This research contributes to understanding the environmental impact and treatment of pharmaceutical compounds (Qutob et al., 2022).
Pharmacokinetic and Toxicological Aspects
Kennedy (2001) provides an update on the toxicology of acetamide, formamide, and their derivatives. The study explores the biological consequences of exposure to these chemicals, which share functional group similarities with the compound , particularly in terms of amide functionality. Understanding the toxicological profiles and metabolic pathways of chemically related compounds can provide insights into safety and therapeutic potential applications (Kennedy, 2001).
Psychoactive Substance Research
Sharma et al. (2018) delve into the chemistry and pharmacology of novel synthetic opioids, focusing on N-substituted benzamides and acetamides. This research sheds light on the structural modifications that impact pharmacological activity, which could be relevant for designing compounds with specific therapeutic effects or understanding the psychoactive potential of structurally complex molecules (Sharma et al., 2018).
Environmental Persistence and Behavior
Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, discussing their biodegradability and effects as weak endocrine disruptors. Research on the environmental fate of chemically similar compounds, including their degradation pathways and effects on ecosystems, can provide valuable information for assessing the environmental risk and designing more sustainable pharmaceuticals (Haman et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-18-13-11-16(12-14-18)15-21(27)26-22-19-9-5-6-10-20(19)30-23(22)24(28)25-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTIONMXZGUIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
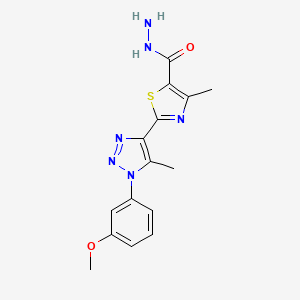
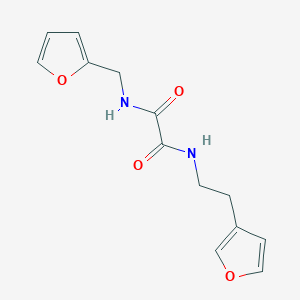

![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)
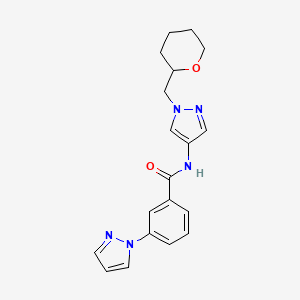

![4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine](/img/structure/B2637023.png)
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)
![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B2637027.png)
![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2637029.png)
![N-[(3-Oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-ynamide](/img/structure/B2637030.png)
